Cas no 670273-05-9 (ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate)

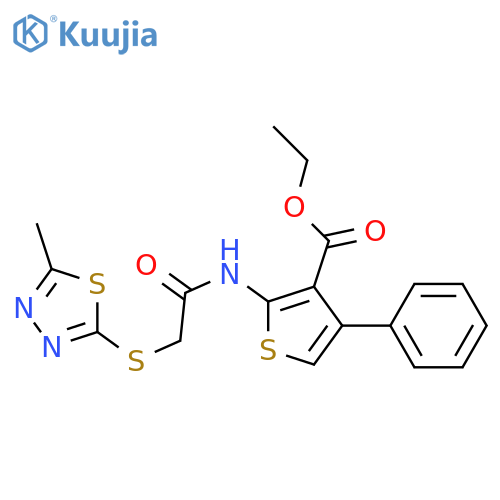

670273-05-9 structure

商品名:ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate

CAS番号:670273-05-9

MF:C18H17N3O3S3

メガワット:419.540879964828

CID:5418757

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- OVJHNZGRIWHWLP-UHFFFAOYSA-N

- ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate

-

- インチ: 1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22)

- InChIKey: OVJHNZGRIWHWLP-UHFFFAOYSA-N

- ほほえんだ: C1(NC(CSC2=NN=C(C)S2)=O)SC=C(C2=CC=CC=C2)C=1C(OCC)=O

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3394-0305-15mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-2μmol |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-1mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-50mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-75mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-4mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-30mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-2mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-10mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0305-20mg |

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4-phenylthiophene-3-carboxylate |

670273-05-9 | 20mg |

$99.0 | 2023-09-11 |

ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

670273-05-9 (ethyl 2-{2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量